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Compound of Interest

Compound Name: Amphotericin X1

Cat. No.: B1142324 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin X1 is a novel polyene macrolide antibiotic, analogous in structure and function

to Amphotericin B. Like other polyene macrolides, it exhibits broad-spectrum antifungal activity

by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and

subsequent cell death[1][2][3]. This application note provides detailed protocols for the

quantitative analysis of Amphotericin X1 in biological matrices using liquid chromatography-

tandem mass spectrometry (LC-MS/MS) and outlines a strategy for the investigation of its

potential metabolites. Given that significant in vivo metabolism of the closely related

Amphotericin B is not observed in humans, with the drug being primarily eliminated unchanged,

the focus of this note is on the parent compound's analysis, with a discovery-based approach

for metabolite identification[1][4][5][6].

Quantitative Analysis of Amphotericin X1
A sensitive and robust LC-MS/MS method is crucial for the pharmacokinetic and toxicokinetic

assessment of Amphotericin X1. The following tables summarize typical validation parameters

for the quantification of polyene macrolides in biological fluids, based on established methods

for Amphotericin B[4][7][8].
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Table 1: Calibration Curve and Linearity

Matrix Analyte
Calibration Range
(ng/mL)

R²

Human Plasma Amphotericin X1 5 - 1,000 >0.99

Human Urine Amphotericin X1 5 - 1,000 >0.99

Cerebrospinal Fluid

(CSF)
Amphotericin X1 0.1 - 250 >0.99

Plasma Ultrafiltrate Amphotericin X1 0.625 - 250 >0.99

Table 2: Precision and Accuracy

Matrix QC Level
Concentrati
on (ng/mL)

Intra-assay
Precision
(%CV)

Inter-assay
Precision
(%CV)

Accuracy
(% Bias)

Human

Plasma
LLOQ 5 <15 <15 ±15

Low QC 15 <10 <10 ±10

Mid QC 150 <10 <10 ±10

High QC 750 <10 <10 ±10

CSF LLOQ 0.1 <20 <20 ±20

Low QC 0.3 <15 <15 ±15

High QC 200 <15 <15 ±15

Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation (for Plasma and Urine)

This protocol is a rapid and effective method for extracting Amphotericin X1 from plasma and

urine samples[8].
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Sample Thawing: Thaw plasma or urine samples at room temperature.

Aliquoting: To a 1.5 mL microcentrifuge tube, add 25 µL of the sample.

Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g.,

Natamycin, 1 µg/mL in methanol).

Precipitation: Add 100 µL of cold acetonitrile containing 0.1% formic acid.

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS

analysis.

Protocol 2: Sample Preparation - Solid-Phase Extraction (for CSF and Plasma Ultrafiltrate)

This protocol is suitable for cleaner sample extracts and lower concentration ranges, as often

required for CSF and unbound drug analysis[7][9].

Sample Thawing: Thaw CSF or plasma ultrafiltrate samples at room temperature.

Aliquoting: To a clean tube, add 100 µL of the sample.

Internal Standard Addition: Add 25 µL of the internal standard working solution.

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed

by 1 mL of water.

Sample Loading: Load the sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

Elution: Elute Amphotericin X1 with 1 mL of methanol.

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
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Injection: Transfer to an HPLC vial and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following parameters are based on typical methods for Amphotericin B and should be

optimized for Amphotericin X1[4][10].

LC System: UPLC or HPLC system

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Flow Rate: 0.4 mL/min

Gradient:

0-0.5 min: 40% B

0.5-2.5 min: 40% to 95% B

2.5-3.0 min: 95% B

3.0-3.1 min: 95% to 40% B

3.1-4.0 min: 40% B

MS System: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 120°C

Desolvation Temperature: 400°C[4]
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MRM Transitions:

Amphotericin X1: To be determined by infusion of a standard solution. For Amphotericin

B, a common transition is m/z 924.6 → 743.6[10].

Internal Standard (Natamycin): m/z 666.4 → 503.3[10].

Collision Energy: Optimize for each transition (e.g., 20-30 eV)[4].

Metabolite Identification Strategy
While significant metabolism of Amphotericin B is not reported in humans, a discovery-based

approach using high-resolution mass spectrometry (HRMS) is recommended for new chemical

entities like Amphotericin X1[5].

Protocol 4: In Vitro and In Vivo Metabolite Screening

In Vitro Incubation: Incubate Amphotericin X1 with human liver microsomes or hepatocytes.

In Vivo Sampling: Collect plasma, urine, and fecal samples from preclinical species dosed

with Amphotericin X1.

Sample Preparation: Perform protein precipitation or SPE as described above.

LC-HRMS Analysis: Analyze the samples using a Q-TOF or Orbitrap mass spectrometer.

Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.

Data Processing: Utilize metabolite identification software to search for potential

biotransformations (e.g., oxidation, hydroxylation, glucuronidation) compared to control

samples.
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Caption: Experimental workflow for the quantitative analysis of Amphotericin X1.
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Caption: Logical diagram of the proposed mechanism of action for Amphotericin X1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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